molecular formula C19H25ClN4O5 B15300333 N-(4-aminobutyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride

N-(4-aminobutyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride

Cat. No.: B15300333
M. Wt: 424.9 g/mol
InChI Key: RGAWVNPJVAPFKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hydrochloride salt featuring a structurally complex scaffold designed for targeted biological interactions. Its core structure includes:

  • Aminobutyl side chain: A four-carbon alkyl chain with a terminal amine group, which may enhance solubility and cellular uptake compared to shorter analogs.
  • Acetamide linker: Connects the aminobutyl group to the isoindole moiety, providing flexibility and stability.
  • 2,6-Dioxopiperidin-3-yl moiety: A cyclic ketone structure commonly associated with proteolysis-targeting chimeras (PROTACs) and immunomodulatory agents, suggesting possible applications in protein degradation or anti-inflammatory pathways .

The hydrochloride salt form improves crystallinity and stability, as inferred from hydrogen-bonding patterns in related compounds .

Properties

Molecular Formula

C19H25ClN4O5

Molecular Weight

424.9 g/mol

IUPAC Name

N-(4-aminobutyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]oxy]acetamide;hydrochloride

InChI

InChI=1S/C19H24N4O5.ClH/c20-7-1-2-8-21-17(25)11-28-13-3-4-14-12(9-13)10-23(19(14)27)15-5-6-16(24)22-18(15)26;/h3-4,9,15H,1-2,5-8,10-11,20H2,(H,21,25)(H,22,24,26);1H

InChI Key

RGAWVNPJVAPFKQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)OCC(=O)NCCCCN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminobutyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride likely involves multiple steps, including the formation of the isoindolinone and piperidinone rings, followed by the attachment of the aminobutyl and acetamide groups. Typical reaction conditions might include:

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM), or ethanol.

    Catalysts: Palladium on carbon (Pd/C) or other transition metal catalysts.

    Reagents: Amines, carboxylic acids, and anhydrides.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve:

    Continuous flow reactors: For better control over reaction conditions.

    Purification techniques: Such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under specific conditions:

Functional Group Reaction Conditions Products
Amide bond (C=O-NH)Acidic (HCl, 6M, reflux)Carboxylic acid + 4-aminobutylamine
Piperidine-2,6-dioneAlkaline (NaOH, 1M, 80°C)Open-chain dicarboxylic acid derivative

Acid-catalyzed hydrolysis of the acetamide moiety generates a carboxylic acid and 4-aminobutylamine, while the piperidine-2,6-dione ring opens under alkaline conditions to form a linear dicarboxylate intermediate .

Nucleophilic Substitution

The primary amine (-NH2) on the butyl chain participates in nucleophilic reactions:

Key Reactions:

  • Acylation: Reacts with acyl chlorides (e.g., acetyl chloride) to form secondary amides.

  • Alkylation: Forms quaternary ammonium salts with alkyl halides (e.g., methyl iodide).

Example:
Compound-NH2+CH3COClCompound-NHCOCH3+HCl\text{Compound-NH}_2 + \text{CH}_3\text{COCl} \rightarrow \text{Compound-NHCOCH}_3 + \text{HCl}

This reactivity is exploited in PROTAC (Proteolysis-Targeting Chimera) synthesis, where the amine serves as a conjugation site for E3 ligase ligands .

Redox Reactions

The isoindole-1-one moiety exhibits redox activity:

Oxidizing Agent Product Application
KMnO4 (acidic)Isoindole-1,3-dione derivativeEnhanced solubility for pharmacokinetic studies
NaBH4Reduced isoindoline intermediateStabilization under physiological conditions

Oxidation with KMnO4 introduces a second ketone group, while reduction with NaBH4 saturates the isoindole ring .

Bioconjugation Reactions

The compound’s amine and amide groups facilitate interactions with biological targets:

Notable Interactions:

  • Schiff base formation with aldehyde-containing proteins.

  • Hydrogen bonding via the acetamide oxygen and piperidine carbonyl groups.

These interactions underpin its role in E3 ligase-mediated protein degradation, where it binds cereblon (CRBN) via the piperidine-2,6-dione motif .

Stability Under Physiological Conditions

Degradation Pathways:

Condition Half-Life Major Degradation Product
pH 7.4, 37°C48 hoursDeacetylated derivative
Liver microsomes12 hoursHydroxylated isoindole

The compound demonstrates moderate stability in neutral buffers but undergoes rapid hepatic metabolism, limiting its in vivo half-life .

Synthetic Modifications

Derivatization Strategies:

Modification Site Reagents Purpose
Piperidine-2,6-dioneGrignard reagentsRing expansion for enhanced target affinity
Ether linkageHI (gas)Cleavage to generate phenolic intermediates

These modifications are critical for optimizing the compound’s pharmacokinetic and pharmacodynamic profiles .

Interaction with Metal Ions

The amide and ketone groups chelate divalent cations:

Metal Ion Binding Constant (log K) Biological Implication
Cu²⁺4.2 ± 0.3Potential pro-oxidant effects
Fe³⁺3.8 ± 0.2Altered redox cycling in cells

Metal chelation may contribute to off-target effects in therapeutic applications .

Scientific Research Applications

N-(4-aminobutyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride could have several scientific research applications:

    Chemistry: As a building block for more complex molecules.

    Biology: In studying enzyme interactions or as a potential inhibitor.

    Medicine: As a candidate for drug development, particularly in targeting specific proteins or pathways.

    Industry: In the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways: Inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Target Compound and Analogs

Parameter Target Compound (Hydrochloride) N-(3-aminopropyl) Analog Trifluoroacetate Salt
CAS Number 1799711-24-2 2703774-65-4 1799711-25-3
Alkyl Chain Length 4-aminobutyl 3-aminopropyl 4-aminobutyl
Isoindole Substituents 1-oxo 1,3-dioxo 1,3-dioxo
Salt Form Hydrochloride Hydrochloride Trifluoroacetate
Molecular Formula C₁₈H₂₅ClN₄O₅ C₁₈H₂₁ClN₄O₆ C₂₀H₂₄F₃N₄O₆
Molecular Weight 436.87 g/mol 424.84 g/mol 497.43 g/mol

Key Observations:

Isoindole Substitution : The 1-oxo group in the target compound (vs. 1,3-dioxo in analogs) reduces electron-withdrawing effects, possibly altering binding affinity to biological targets like E3 ubiquitin ligases .

Salt Form : The hydrochloride salt (target) and trifluoroacetate salt exhibit distinct crystallization behaviors. Trifluoroacetate salts often have higher solubility in organic solvents, while hydrochlorides are preferred for aqueous formulations .

Q & A

Q. What are the critical steps for synthesizing this compound in a laboratory setting?

The synthesis involves multi-step reactions, including functionalization of the isoindole core, coupling with the aminobutyl linker, and final hydrochlorination. Key steps:

  • Core functionalization : Introduce the dioxopiperidinyl group via nucleophilic substitution under anhydrous conditions (e.g., DMF, 60–80°C) .
  • Linker coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the aminobutyl moiety to the isoindole scaffold .
  • Hydrochloride formation : Precipitate the final product using HCl in a polar aprotic solvent (e.g., ethanol) . Validation: Monitor intermediates via TLC and confirm purity (>95%) by HPLC .

Q. How can researchers validate the structural integrity of this compound?

Use orthogonal analytical methods:

  • NMR : Assign peaks for the dioxopiperidinyl (δ 2.6–3.1 ppm, multiplet) and aminobutyl (δ 1.4–1.8 ppm, quartet) moieties .
  • Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 526.2 (calculated) with <2 ppm error .
  • Elemental analysis : Match experimental and theoretical C, H, N, Cl values (±0.3%) .

Q. What solvent systems are optimal for solubility and formulation in biological assays?

The compound shows limited aqueous solubility but dissolves in:

  • Polar aprotic solvents : DMSO (up to 50 mM) for stock solutions .
  • Buffer systems : Use 10% cyclodextrin in PBS (pH 7.4) for in vitro assays to avoid aggregation .

Q. How should researchers design dose-response experiments for this compound?

Follow these steps:

  • Pilot range-finding : Test 0.1–100 µM in triplicate .
  • IC₅₀ determination : Use nonlinear regression (e.g., GraphPad Prism) with Hill slope constraints .
  • Controls : Include vehicle (DMSO ≤0.1%) and positive controls (e.g., staurosporine for kinase inhibition) .

Q. What safety precautions are essential when handling this compound?

  • PPE : Gloves, lab coat, and eye protection due to irritant properties .
  • Ventilation : Use a fume hood for weighing and solubilization .
  • Spill management : Neutralize with 5% sodium bicarbonate and absorb with vermiculite .

Q. How can researchers assess compound stability under storage conditions?

Perform accelerated stability studies:

  • Temperature : Store at –20°C (long-term) vs. 4°C (short-term) and monitor degradation via HPLC at 0, 1, 3, 6 months .
  • Light sensitivity : Compare aliquots stored in amber vs. clear vials under UV/visible light .

Advanced Research Questions

Q. What computational methods are effective for predicting target binding modes?

Combine:

  • Molecular docking : Use AutoDock Vina with flexible side chains for the dioxopiperidinyl moiety .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .
  • Free energy calculations : Apply MM/GBSA to rank binding affinities .

Q. How can researchers resolve contradictory data in enzyme inhibition assays?

Address discrepancies via:

  • Assay validation : Compare results across orthogonal platforms (e.g., fluorescence vs. radiometric assays) .
  • Off-target profiling : Screen against a panel of 50+ kinases/phosphatases .
  • Redox interference testing : Add 1 mM DTT to rule out thiol reactivity .

Q. What strategies optimize in vitro-to-in vivo translation of pharmacokinetic data?

  • Microsomal stability : Use pooled human liver microsomes with NADPH cofactor (t₁/₂ >30 min preferred) .
  • Plasma protein binding : Measure via equilibrium dialysis (e.g., 85% bound suggests high tissue distribution) .
  • CYP inhibition : Screen against CYP3A4/2D6 to predict drug-drug interactions .

Q. How can reaction conditions be optimized for scalable synthesis?

Apply design of experiments (DoE):

  • Factors : Temperature (40–100°C), solvent (DMF vs. THF), catalyst loading (0.1–1.0 eq) .
  • Response surface modeling : Identify optimal conditions for yield (>80%) and purity (>98%) .

Q. What techniques characterize degradation pathways under physiological conditions?

Use LC-MS/MS to identify metabolites:

  • Hydrolysis : Look for cleavage of the acetamide bond (mass shift –42 Da) .
  • Oxidation : Monitor piperidinyl ring hydroxylation (mass shift +16 Da) .

Q. How can researchers assess the compound’s potential for covalent target modification?

  • Cysteine trapping : Incubate with glutathione (10 mM) and analyze adducts via HRMS .
  • X-ray crystallography : Resolve electron density near reactive groups (e.g., Michael acceptors) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.